molecular formula C7H6ClIO B2487786 3-Chloro-5-iodoanisole CAS No. 861800-86-4

3-Chloro-5-iodoanisole

Cat. No.: B2487786
CAS No.: 861800-86-4
M. Wt: 268.48
InChI Key: YSMMJFMXTGLVTM-UHFFFAOYSA-N
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Description

3-Chloro-5-iodoanisole: is an organic compound with the molecular formula C7H6ClIO 1-chloro-3-iodo-5-methoxybenzene or 3-chloro-5-iodophenyl methyl ether . This compound is characterized by the presence of both chlorine and iodine substituents on an anisole ring, which is a methoxybenzene structure. The compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-chloro-5-iodoanisole typically involves halogenation reactions. One common method is the iodination of 3-chloroanisole. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in the presence of a catalyst like acetic acid. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selective iodination at the desired position on the aromatic ring .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control would be crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions:

3-Chloro-5-iodoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (solvent), moderate temperatures.

    Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, tetrahydrofuran or dimethylformamide (solvent), potassium carbonate (base), mild to moderate temperatures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Biaryl Compounds: Formed through coupling reactions.

    Phenols and Quinones: Formed through oxidation and reduction reactions.

Mechanism of Action

The mechanism of action of 3-chloro-5-iodoanisole and its derivatives depends on the specific biological target and the nature of the substituents on the anisole ring. Generally, the compound can interact with biological macromolecules such as proteins and nucleic acids through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the observed biological effects .

Comparison with Similar Compounds

    3-Chloroanisole: Lacks the iodine substituent, making it less reactive in certain coupling reactions.

    5-Iodo-2-methoxyaniline: Contains an amino group instead of a chlorine atom, leading to different reactivity and biological activity.

    4-Chloro-2-iodophenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.

Uniqueness:

3-Chloro-5-iodoanisole is unique due to the presence of both chlorine and iodine substituents on the anisole ring. This dual halogenation provides a versatile platform for further chemical modifications and enhances its reactivity in various organic synthesis reactions. The combination of these substituents also imparts unique biological activities, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

1-chloro-3-iodo-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMMJFMXTGLVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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